molecular formula C22H19BrN2O3S B2477942 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide CAS No. 1005301-59-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide

Cat. No.: B2477942
CAS No.: 1005301-59-6
M. Wt: 471.37
InChI Key: ROVMFOSZZNCZKU-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide has several scientific research applications:

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-benzenesulfonyl derivatives of heterocycles, have been found to exhibit antibacterial activity .

Mode of Action

aureus (MRSA) ATCC 43300 . This suggests that the compound may interact with bacterial cells, leading to their death.

Biochemical Pathways

The generation of reactive oxygen species (ros) has been observed in strains treated with similar compounds . This suggests that the compound may affect oxidative stress pathways in bacterial cells.

Result of Action

The compound has been found to exhibit bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy revealed a disturbed membrane architecture in these strains, suggesting that the compound may cause structural damage to bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane . The resulting intermediate is then reacted with 3-bromobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzenesulfonyl tetrahydroquinoline and 3-bromobenzoic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-bromobenzamide stands out due to its unique combination of a benzenesulfonyl group and a bromobenzamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVMFOSZZNCZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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